Ro 22-3245
Overview
Description
Ro 22-3245 is a chemical compound known for its anxiolytic properties, meaning it is used to reduce anxiety. It is primarily utilized in scientific research and is not intended for human or veterinary use .
Scientific Research Applications
Ro 22-3245 is widely used in scientific research due to its anxiolytic properties. Its applications include:
Chemistry: Used as a reference compound in various chemical studies.
Biology: Employed in studies related to anxiety and stress responses.
Medicine: Investigated for potential therapeutic uses in treating anxiety disorders.
Industry: Utilized in the development of new anxiolytic agents and related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 22-3245 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and often customized by specialized synthesis teams .
Industrial Production Methods
This compound is typically produced in research laboratories rather than on an industrial scale. The compound is synthesized upon request, and the process involves advanced synthesis technology and capabilities .
Chemical Reactions Analysis
Types of Reactions
Ro 22-3245 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the chemical structure of this compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents include oxidizing agents, reducing agents, and various catalysts .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the conditions applied. Detailed information on the products is often proprietary and specific to the research being conducted .
Mechanism of Action
Ro 22-3245 exerts its anxiolytic effects by interacting with specific molecular targets in the brain. The exact mechanism involves modulation of neurotransmitter systems, particularly those related to anxiety and stress responses. The compound’s interaction with these pathways helps reduce anxiety symptoms .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known anxiolytic agent.
Lorazepam: Used for its anxiolytic and sedative properties.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Uniqueness
Ro 22-3245 is unique due to its specific chemical structure and its targeted anxiolytic effects. Unlike some other anxiolytic agents, it is primarily used in research settings, providing valuable insights into anxiety mechanisms and potential therapeutic approaches .
Properties
IUPAC Name |
9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3/c19-12-5-6-13-15(7-12)18(14-3-1-2-4-16(14)20)22-9-11-8-21-10-23-17(11)13/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXKIKVKJZIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227782 | |
Record name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76988-39-1 | |
Record name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076988391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-22-3245 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIR9ZUE1OD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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